Spectroscopic Elucidation of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl: A Comprehensive Analytical Guide
Spectroscopic Elucidation of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl: A Comprehensive Analytical Guide
Executive Summary
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7) is a highly specialized nortropane derivative characterized by a rigid bicyclic framework and an exocyclic double bond[1]. Compounds containing the benzylidene-tropane or benzylidene-quinuclidine motif are of significant interest in neuropharmacology, particularly as selective pharmacophores for nicotinic α7-type acetylcholine receptors[2].
For researchers and drug development professionals, the unambiguous structural characterization of this molecule is critical. The presence of the secondary amine hydrochloride salt, combined with the anisotropic effects of the benzylidene group, creates a complex spectroscopic profile[3]. This whitepaper provides an authoritative, self-validating framework for the spectroscopic analysis (NMR, FTIR, and LC-MS) of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, detailing the causality behind experimental choices and providing robust data interpretation models.
Structural Dynamics & Spectroscopic Causality
To accurately interpret the spectroscopic data of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, one must first understand the geometric and electronic realities of the molecule:
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The Bicyclic Core (Nortropane): The 8-azabicyclo[3.2.1]octane system forces the molecule into a rigid chair-envelope conformation. Because it is a hydrochloride salt, the nitrogen at position 8 is protonated ( NH2+ ). This localized positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent bridgehead protons (C1 and C5) in NMR spectroscopy.
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Symmetry Breaking via the Exocyclic Double Bond: In an unsubstituted nortropane, the molecule possesses a plane of symmetry ( Cs ). However, the introduction of the exocyclic benzylidene group ( =CH−Ph ) at C3 breaks this symmetry. The phenyl ring is locked in space, creating a strong magnetic anisotropic cone . Consequently, the allylic protons at C2 and C4 are rendered diastereotopic. The protons residing on the same side as the phenyl ring (cis-relationship) experience a different magnetic shielding environment than those on the opposite side, resulting in distinct, highly resolved multiplet signals[3].
Comprehensive analytical workflow for the spectroscopic validation of the target compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols integrate mandatory Quality Control (QC) checkpoints to eliminate false positives.
Protocol A: High-Resolution LC-ESI-MS/MS
Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary aliphatic amine of the nortropane core has a high proton affinity, guaranteeing excellent ionization efficiency.
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System Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly <5 ppm . Run a solvent blank to establish the baseline.
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Sample Preparation: Dilute the compound to in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Add 0.1% Formic Acid. Validation logic: The acidic modifier ensures the amine remains fully protonated in solution, preventing signal splitting between free base and salt forms.
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Acquisition: Inject . Isolate the precursor ion ( [M+H]+ at m/z200.14 ).
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Fragmentation: Apply a collision-induced dissociation (CID) energy ramp of 15–30 eV to generate the MS/MS spectrum.
Protocol B: Multinuclear & 2D NMR Spectroscopy
Causality: DMSO- d6 is chosen over D2O . While D2O would dissolve the salt, it would also cause rapid deuterium exchange of the NH2+ protons, erasing their signals. DMSO- d6 preserves these exchangeable protons, allowing direct confirmation of the hydrochloride salt state.
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System Suitability: Run a baseline scan of the DMSO- d6 solvent ( 99.9% D ) to confirm the absence of residual H2O that could obscure the allylic proton region ( 2.5−3.5 ppm ).
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6 . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard ( 0.00 ppm ).
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Acquisition: Acquire 1H NMR at 600 MHz (16 scans) and 13C NMR at 150 MHz (1024 scans).
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Orthogonal Validation (2D NMR): Acquire 1H−1H COSY and 1H−13C HSQC spectra. Validation logic: 2D NMR is mandatory to unambiguously map the complex, overlapping diastereotopic signals of the C2 and C4 protons.
Protocol C: ATR-FTIR Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. Pressing the hydrochloride salt into a KBr matrix under high pressure can induce a solid-state ion exchange (forming the HBr salt), which alters the vibrational spectrum. ATR analyzes the native crystal lattice.
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Calibration: Perform a background scan on the clean diamond crystal. Validate the optical path using a polystyrene standard film (confirming the sharp 1601 cm−1 band).
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Acquisition: Place 2 mg of the solid directly onto the crystal. Apply consistent anvil pressure and record from 4000 to 400 cm−1 at 4 cm−1 resolution (32 scans).
Spectroscopic Analysis & Data Presentation
Mass Spectrometry (MS) Data
The exact mass of the free base ( C14H17N ) is 199.14 Da . In ESI+ mode, the protonated molecule [M+H]+ is observed at m/z200.14 . The fragmentation pathway is driven by the stability of the resulting carbocations[2].
Proposed ESI-MS/MS fragmentation pathways for 3-Benzylidene-8-azabicyclo[3.2.1]octane.
Table 1: ESI-MS/MS Fragmentation Data
| m/z (Observed) | Ion Type | Formula | Causality / Fragmentation Mechanism |
| 200.14 | [M+H]+ | [C14H18N]+ | Protonation of the secondary amine in ESI+ mode |
| 183.11 | Fragment | [C14H15]+ | Loss of NH3 (17 Da) from the protonated nortropane core |
| 108.08 | Fragment | [C7H10N]+ | Retro-aldol-like cleavage of the bicyclic system |
| 91.05 | Fragment | [C7H7]+ | Cleavage of the benzyl group forming a stable tropylium cation |
Nuclear Magnetic Resonance (NMR) Data
The NMR assignments reflect the rigid geometry of the molecule. The 1H NMR spectrum is dominated by the downfield shift of the bridgehead protons due to the NH2+ group, and the distinct splitting of the C2/C4 protons due to the benzylidene anisotropic cone[4].
Table 2: 1H and 13C NMR Assignments (in DMSO- d6 )
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity & J (Hz) | Structural Causality / Notes |
| C1, C5 (Bridgehead) | 53.2 | 4.15 | br s | Strongly deshielded by adjacent N+ charge |
| C2 (Allylic) | 36.5 | 2.80, 3.25 | ddd, J=16,4,2 | Diastereotopic; split by geminal & vicinal coupling |
| C3 (Quaternary) | 138.4 | - | - | Exocyclic alkene carbon |
| C4 (Allylic) | 31.2 | 2.50, 2.95 | ddd, J=16,4,2 | Diastereotopic; distinct from C2 due to =CH−Ph proximity |
| C6, C7 (Bridge) | 27.8 | 1.85, 2.10 | m | Ethylene bridge protons |
| N8 (Amine Salt) | - | 8.80, 9.20 | br s | NH2+ protons (slow exchange in DMSO) |
| C1' (Alkene CH) | 123.5 | 6.55 | s | Benzylidene proton |
| C2' (Ipso Ph) | 136.0 | - | - | Aromatic quaternary carbon |
| C3', C7' (Ortho Ph) | 128.5 | 7.35 | d, J=7.5 | Aromatic CH |
| C4', C6' (Meta Ph) | 129.2 | 7.42 | t, J=7.5 | Aromatic CH |
Infrared (FTIR) Data
The FTIR spectrum provides orthogonal confirmation of the functional groups, specifically validating the hydrochloride salt state versus the free base.
Table 3: Key FTIR Vibrational Modes
| Wavenumber ( cm−1 ) | Peak Shape / Intensity | Assignment | Structural Causality |
| 2950 - 2500 | Broad, Strong | N−H+ stretching | Diagnostic characteristic of secondary amine HCl salts |
| 3055 | Sharp, Weak | sp2 C−H stretching | Aromatic and alkene C−H bonds |
| 2920, 2850 | Sharp, Medium | sp3 C−H stretching | Nortropane aliphatic framework |
| 1652 | Sharp, Medium | C=C stretching | Exocyclic benzylidene double bond |
| 755, 702 | Sharp, Strong | C−H out-of-plane bend | Diagnostic for a mono-substituted benzene ring |
References
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Papke, R. L., et al. "Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors". Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC). Retrieved from[Link]
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Hu, F., et al. "Enantioselective Synthesis of Axially Chiral Alkylidenecycloalkanes via Copper-Catalyzed Functionalization of Acyl Allenols". ACS Catalysis. Retrieved from[Link]
